molecular formula C25H19ClF2N2O3S2 B2756497 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 380340-00-1

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2756497
CAS No.: 380340-00-1
M. Wt: 533
InChI Key: VNGFKTJFCZSJFT-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thienopyrimidine core substituted at the 2- and 3-positions. The 2-position features a sulfanyl-linked 2-(4-chlorophenyl)-2-oxoethyl group, while the 3-position is substituted with a 4-(difluoromethoxy)phenyl moiety. The tetrahydrobenzothiophene ring contributes to conformational rigidity, which may optimize pharmacokinetic properties such as bioavailability .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF2N2O3S2/c26-15-7-5-14(6-8-15)19(31)13-34-25-29-22-21(18-3-1-2-4-20(18)35-22)23(32)30(25)16-9-11-17(12-10-16)33-24(27)28/h5-12,24H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGFKTJFCZSJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)OC(F)F)SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl and Difluoromethoxyphenyl Groups: These groups are attached via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of benzothienopyrimidines and features a complex structure characterized by multiple functional groups, including a chlorophenyl group and a difluoromethoxy group. Its molecular formula is C25H19ClF2N2O3S2, with a molecular weight of 533.01 g/mol. The compound's logP value indicates significant lipophilicity, which may influence its biological interactions.

Chemistry Applications

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups can be modified to create derivatives with altered properties.
  • Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, including nucleophilic substitutions and cyclization processes. These reactions often lead to the formation of new compounds with potential applications in pharmaceuticals and materials science.

Biological Applications

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its efficacy is attributed to the presence of the chlorophenyl moiety, which enhances its interaction with microbial cell membranes.
  • Anticancer Potential : Research has shown that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrate its effectiveness against several cancer cell lines.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial for mitigating oxidative stress-related diseases. It has shown promising results in scavenging free radicals in various assays.

Medical Applications

  • Drug Development : Due to its bioactive properties, this compound is being investigated for potential therapeutic applications in drug development. It may serve as a lead compound for creating novel drugs targeting specific diseases such as cancer or infections.
  • Mechanism of Action Studies : Understanding how this compound interacts with biological targets is essential for developing effective therapies. Studies focus on its binding affinity to enzymes and receptors involved in disease pathways.

Industrial Applications

  • Material Science : The unique chemical structure allows for potential applications in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
  • Catalysis : The compound may also find use as a catalyst in industrial processes due to its ability to facilitate chemical reactions under mild conditions.
Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AntifungalC. albicans20
AnticancerHeLa Cells10
AntioxidantDPPH Scavenging30

Case Study Example

A study published in Der Pharma Chemica detailed the synthesis and biological evaluation of derivatives of this compound. The results indicated that modifications to the chlorophenyl group significantly enhanced antimicrobial activity compared to the parent compound. This highlights the importance of structure-activity relationships (SAR) in drug design.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno[2,3-d]pyrimidinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The presence of the chlorophenyl and difluoromethoxyphenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Fluorine or chlorine atoms at the 2-position (e.g., 4-chlorophenyl in the target vs. 4-fluorophenyl in ) modulate electronic density and lipophilicity, affecting membrane permeability.

Steric and Conformational Effects: Bulky substituents like biphenylyl (C₃₃H₂₉N₂O₃S₂) at the 2-position increase steric hindrance, which may reduce enzymatic degradation but limit solubility . The tetrahydrobenzothiophene core in all analogs imposes rigidity, likely improving target selectivity compared to non-fused pyrimidines .

Pharmacokinetic Implications: Higher molecular weight (e.g., 541.5 g/mol for the target vs. The difluoromethoxy group in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life relative to methoxy or ethoxy analogs .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with a diverse range of potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H21ClF2N2O2S
  • Molecular Weight : Approximately 481.03 g/mol
  • IUPAC Name : 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

The structural features of this compound include a tetrahydrobenzothieno-pyrimidine core fused with chlorophenyl and difluoromethoxy groups. These modifications are believed to enhance its biological activity compared to similar compounds.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : The presence of the chlorophenyl and difluoromethoxy groups may enhance the compound's ability to inhibit bacterial and fungal growth.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and cyclooxygenases (COX) has been reported in related compounds.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

The mechanism of action for this compound likely involves:

  • Enzyme Binding : The compound may bind to active sites on enzymes like AChE, leading to inhibition.
  • Receptor Interaction : It may interact with specific receptors involved in signaling pathways related to cancer or inflammation.
  • Radical Scavenging : The unique functional groups might contribute to antioxidant properties, reducing oxidative stress in cells.

Synthesis Methods

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one typically involves several steps:

  • Formation of the Benzothienopyrimidinone Core : This is achieved through cyclization reactions involving thiophene derivatives and appropriate amines.
  • Introduction of Functional Groups :
    • Chlorophenyl group via nucleophilic substitution using 4-chlorobenzyl chloride.
    • Difluoromethoxy group through similar nucleophilic substitution methods.

Anticancer Activity

A study published in Cancer Research evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that derivatives with similar structural features exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models. The IC50 values for these compounds ranged from 5 µM to 15 µM, suggesting potent anticancer activity.

Enzyme Inhibition Studies

In vitro studies have shown that related compounds can inhibit AChE with varying degrees of potency. For instance:

  • Compound A showed an IC50 value of 10 µM against AChE.
  • Compound B exhibited an IC50 value of 15 µM against COX-2.

These findings indicate that the introduction of specific functional groups can significantly alter enzyme inhibitory activity.

CompoundTarget EnzymeIC50 (µM)
Compound AAChE10
Compound BCOX-215
Compound CLOX12

Antimicrobial Activity

Research conducted on the antimicrobial efficacy revealed that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 µg/mL to 40 µg/mL for different bacterial strains tested.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Utilize aza-Wittig reactions to construct the pyrimidinone core, followed by nucleophilic substitution at the 2-position with thiol-containing intermediates (e.g., 2-(4-chlorophenyl)-2-oxoethylsulfanyl groups) .
  • Employ solution-phase parallel synthesis for systematic variation of substituents, enabling rapid screening of reaction conditions (e.g., temperature, solvent polarity) to maximize yield .
  • Purify intermediates via column chromatography using gradient elution (hexane/ethyl acetate) and confirm purity via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D conformation of the fused benzothieno[2,3-d]pyrimidinone core and assess planarity of aromatic systems .
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., difluoromethoxy phenyl group at position 3) and detect potential tautomerism in the pyrimidinone ring .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and rule out isotopic interference from chlorine/fluorine atoms .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anti-inflammatory evaluation : Measure inhibition of cyclooxygenase (COX-1/COX-2) via enzyme-linked immunosorbent assay (ELISA) .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to establish therapeutic indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogues with modified sulfanyl groups (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
  • Computational modeling : Perform docking studies with target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities and guide synthetic priorities .
  • Pharmacophore mapping : Identify critical functional groups (e.g., difluoromethoxy moiety) using Schrödinger’s Phase module to rationalize activity trends .

Q. How should researchers address contradictory bioassay data across studies?

Methodological Answer:

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in conflicting models .

Q. What experimental designs are optimal for studying environmental degradation pathways?

Methodological Answer:

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 37°C and monitor degradation via LC-MS to identify hydrolysis-prone motifs (e.g., ester linkages) .
  • Photolytic studies : Expose to UV-Vis light (λ = 254–365 nm) in a photoreactor and quantify breakdown products using GC-MS .
  • Microbial metabolism : Use soil slurry assays with LC-QTOF-MS to track biotransformation products and assess persistence .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC50_{50}50​ values for kinase inhibition?

Methodological Answer:

  • Replicate assays : Repeat under identical conditions (e.g., ATP concentration, enzyme source) to rule out technical errors .
  • Orthogonal validation : Use alternative methods (e.g., radiometric vs. fluorescence-based assays) to confirm inhibitory potency .
  • Crystallographic analysis : Solve co-crystal structures of the compound with the kinase to confirm binding mode and active-site interactions .

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